

Ethacizine Application Notes and Protocols for Supraventricular Arrhythmia Treatment

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Compound Focus: Ethacizine hydrochloride

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Introduction and Mechanism of Action

Ethacizine (also known as ethacyzine) is a **Class Ic antiarrhythmic agent** according to the Vaughan Williams classification, characterized by its potent sodium channel blocking properties. This pharmaceutical compound is primarily used for managing **severe and refractory ventricular and supraventricular arrhythmias**, particularly in cases accompanied by organic heart disease. Ethacizine has shown specific efficacy in treating **supraventricular paroxysmal tachycardia** and refractory tachycardia associated with **Wolff-Parkinson-White (WPW) syndrome** [1].

The drug's primary mechanism involves inhibition of fast sodium channels in cardiac myocytes, which are responsible for the rapid influx of sodium ions during Phase 0 of the cardiac action potential. By blocking these channels, Ethacizine effectively **reduces the rate and amplitude of Phase 0 depolarization**, thereby **slowing conduction velocity** through cardiac tissue, including the atria, ventricles, and Purkinje fibers. This action manifests electrocardiographically as **prolongation of the QRS complex**, reflecting slowed ventricular conduction [2].

Unlike Class III antiarrhythmic drugs, Ethacizine has **minimal effect on the repolarization phase** (Phase 3) of the cardiac action potential, making it particularly advantageous in clinical scenarios where QT interval prolongation (which can predispose to torsades de pointes) is undesirable. Additionally, Ethacizine exhibits

some degree of **beta-adrenergic blocking activity**, which contributes to its antiarrhythmic effects by reducing sympathetic stimulation of the heart [2].

Table 1: Fundamental Pharmacological Properties of Ethacizine

Parameter	Characteristics
Classification	Class Ic antiarrhythmic
Primary Mechanism	Fast sodium channel blockade
ECG Effects	Prolonged QRS complex; minimal QT effect
Additional Properties	Mild beta-adrenergic blockade
Bioavailability	~40% (oral)
Protein Binding	90%
Metabolism	Extensive hepatic
Elimination Half-life	2.5 hours
Primary Excretion	Renal

Clinical Efficacy Data

Clinical studies have demonstrated Ethacizine's significant efficacy in terminating supraventricular tachyarrhythmias. In one clinical trial involving 17 patients with various forms of supraventricular paroxysmal tachycardia, **intravenous administration of Ethacizine** at doses of 50-100 mg achieved **termination in 94.7% of cases** (18 out of 19 arrhythmic paroxysms) within **3-10 minutes** of administration [3].

The drug's effectiveness varies according to the specific mechanism of tachycardia. In **AV recurrent tachycardia**, Ethacizine acts by creating conduction blockade in the AV node in either anterograde or

retrograde directions. For **orthodromic tachycardia**, it produces impulse conduction blockade via accessory conductive pathways, while in **antidromic tachycardia**, it creates retrograde blockade in the AV node [3].

A comparative study evaluating Ethacizine against Bonnecor in 77 patients with frequent episodes of supraventricular paroxysmal tachycardia demonstrated Ethacizine's superior efficacy. After intravenous administration, **tachycardia was sustained in only 10.9% of Ethacizine patients** compared to 55.0% in the Bonnecor group. Specifically, Ethacizine achieved **100% efficacy in arresting nodal tachycardia** and **82.6% efficacy in orthodromic tachycardia**. The anti-recurrence effects of Ethacizine in preventing repeated episode provocation were observed in **70.5% of cases**, significantly higher than Bonnecor's 32.0% [4].

Table 2: Clinical Efficacy of Ethacizine in Supraventricular Tachycardia

Tachycardia Type	Patient Population	Administration Route	Dosage	Efficacy Rate	Time to Effect
Various SVT Types	17 patients (19 paroxysms)	Intravenous	50-100 mg	94.7%	3-10 minutes
Nodal Tachycardia	17 patients	Intravenous	50-100 mg	100%	Not specified
Orthodromic Tachycardia	23 cases	Intravenous	50-100 mg	82.6%	Not specified
Antidromic Tachycardia	4 cases	Intravenous	50-100 mg	75.0%	Not specified
Overall SVT (Comparative Study)	46 patients	Intravenous	Not specified	89.1% termination	Not specified

Experimental Protocols and Methodologies

Electrophysiological Study Protocol

The clinical evaluation of Ethacizine's antiarrhythmic effects typically employs **transesophageal atrial pacing** for arrhythmia induction and termination assessment. The following detailed protocol is adapted from published clinical trials [3]:

- **Patient Preparation:** Patients should undergo baseline assessment including 12-lead ECG, echocardiogram, and routine blood tests. Antiarrhythmic medications (except Ethacizine) should be withdrawn for at least 5 half-lives prior to study.
- **Electrophysiological Monitoring:** In addition to standard external ECG leads, place **esophageal electrodes** for precise atrial activity recording. This allows accurate differentiation of various supraventricular tachycardia mechanisms.
- **Arrhythmia Induction:** Utilize **rapid left atrial transesophageal pacing** with progressively decreasing cycle lengths until sustained supraventricular tachycardia is induced. Pacing protocols should include:
 - Burst atrial pacing (cycle lengths 300-200 ms)
 - Programmed atrial extrastimulation (S1-S2 protocol)
 - Isoproterenol infusion if necessary to facilitate induction
- **Drug Administration:** Prepare Ethacizine at concentration of 50-100 mg in appropriate intravenous solution. Administer as slow intravenous injection over 3-5 minutes with continuous ECG monitoring.
- **Efficacy Assessment:** Following drug administration, observe for:
 - Termination of induced tachycardia within 10 minutes
 - Changes in tachycardia cycle length prior to termination
 - Specific site of conduction block (AV node anterograde/retrograde, accessory pathway)
 - Re-inducibility of tachycardia using same pacing protocol
- **Safety Monitoring:** Continuously monitor for proarrhythmic effects, particularly ventricular tachycardia, which has been reported as a serious side effect [3].

Chronic Oral Therapy Protocol

For long-term management of recurrent supraventricular tachycardia, the following oral administration protocol is recommended based on pharmacological data [1]:

- **Initial Dosing:** Begin with 50-100 mg orally three times daily (approximately every 8 hours), considering the drug's 2.5-hour half-life.
- **Titration Protocol:** Adjust dosage based on therapeutic response and tolerance every 3-4 days. The maximum recommended daily dose should not exceed 300 mg.
- **Therapeutic Drug Monitoring:** Assess efficacy through:
 - Symptomatic improvement in palpitation frequency and duration
 - 24-hour Holter monitoring for arrhythmia burden reduction
 - Periodic exercise testing to evaluate exercise-induced arrhythmia suppression
- **Long-term Safety Assessment:** Schedule regular follow-up visits with 12-lead ECG to monitor QRS duration, along with periodic liver and kidney function tests due to hepatic metabolism and renal excretion.

Safety Profile and Risk Management

Ethacizine demonstrates a generally acceptable safety profile, though several important considerations must be addressed. Clinical studies indicate that **side effects occur more frequently with Ethacizine** compared to some alternative antiarrhythmic agents [4]. The most serious reported adverse effect is **ventricular tachycardia**, emphasizing the need for careful patient selection and monitoring, particularly during initial administration [3].

The **proarrhythmic potential** of Ethacizine necessitates caution in patients with structural heart disease or significant myocardial ischemia. This risk is consistent with other Class Ic antiarrhythmic drugs and underscores the importance of thorough cardiovascular assessment before initiating therapy [2].

Based on clinical trial data and pharmacological properties, the following risk mitigation strategies are recommended:

- **Contraindications:** Patients with significant left ventricular dysfunction (ejection fraction <30%), recent myocardial infarction (<3 months), and those with history of drug-induced life-threatening arrhythmias should not receive Ethacizine.

- **Special Populations:** Use with caution in elderly patients and those with hepatic or renal impairment due to the drug's metabolism and excretion profile. Dose adjustment may be necessary.
- **Drug Interactions:** Exercise caution with concomitant administration of other sodium channel blockers, beta-blockers, or drugs that affect cardiac conduction.

Diagram 1: Comprehensive Mechanism of Action of Ethacizine - This diagram illustrates Ethacizine's primary sodium channel blocking effects, secondary beta-adrenergic properties, and resultant electrical effects that terminate supraventricular tachycardia.

Comparative Effectiveness Data

Ethacizine has been evaluated against other antiarrhythmic agents in multiple clinical trials. In a comparative study with Bonnecor, Ethacizine demonstrated **significantly higher efficacy** in both terminating acute episodes (89.1% vs. 45.0%) and preventing recurrence (70.5% vs. 32.0%) [4].

Another randomized, double-blind, crossover study compared Ethacizine with allapinin and mexitil in 33 patients with high-grade ventricular arrhythmias, including paroxysmal ventricular tachycardia. This study established the **comparative group antiarrhythmic efficacy and safety profiles** of each drug, though specific numerical results for Ethacizine in this trial were not provided in the abstract [5].

Table 3: Comparative Antiarrhythmic Efficacy

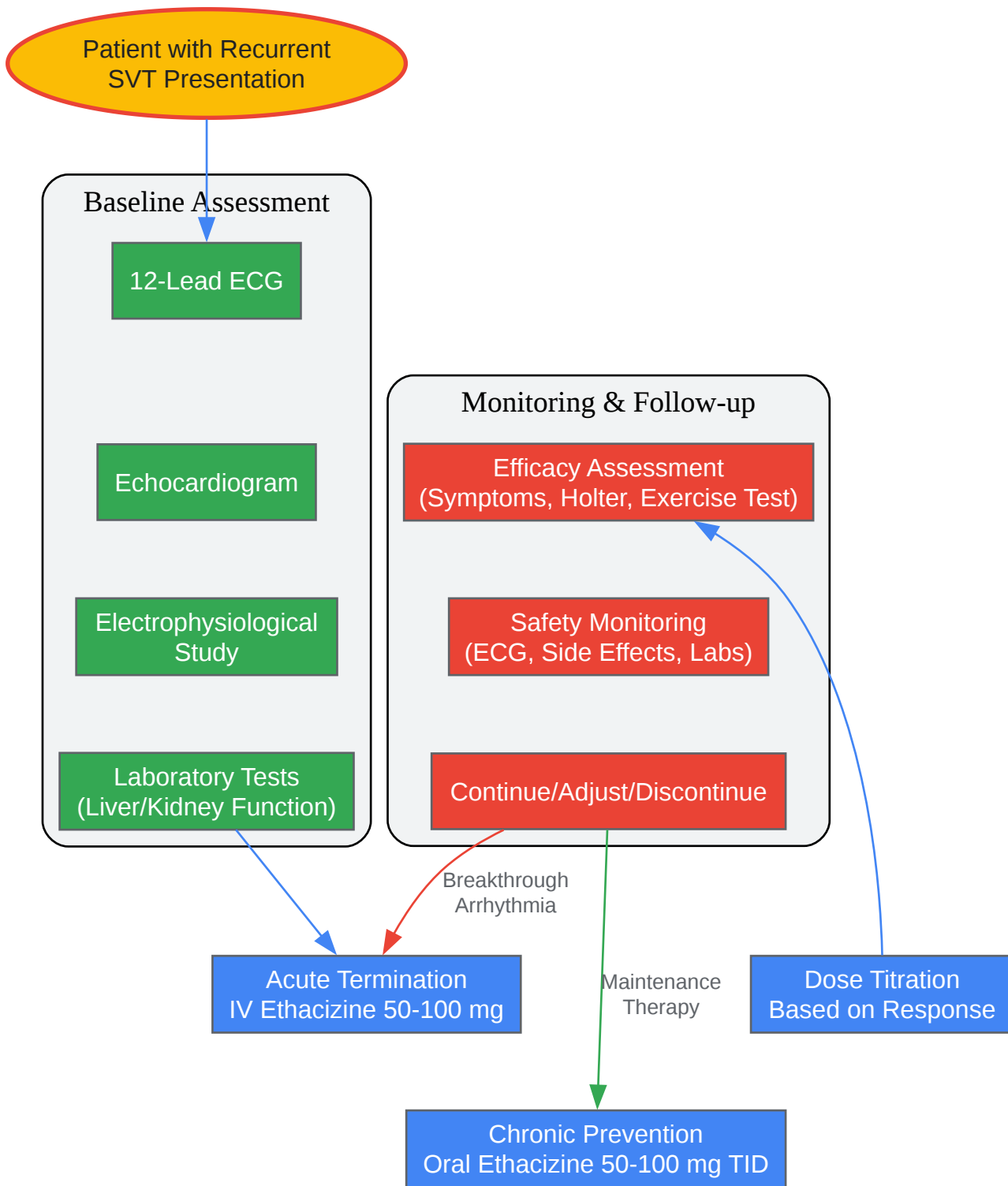
Drug	Study Population	Acute Termination Efficacy	Recurrence Prevention	Notes
Ethacizine	46 patients with SVT	89.1%	70.5%	Higher side effect incidence
Bonnecor	31 patients with SVT	45.0%	32.0%	Lower efficacy profile
Allapinin	33 patients with ventricular arrhythmias	Not specified	Not specified	Comparative study

Drug	Study Population	Acute Termination Efficacy	Recurrence Prevention	Notes
Mexitil	33 patients with ventricular arrhythmias	Not specified	Not specified	Comparative study

Formulation and Pharmacokinetics

Ethacizine is **well-absorbed after oral administration**, with a bioavailability of approximately 40%. The drug exhibits **extensive protein binding** (90%) and undergoes **hepatic metabolism** with subsequent renal excretion of metabolites and parent compound. The relatively short **elimination half-life of 2.5 hours** supports a dosing frequency of three times daily to maintain therapeutic concentrations [1].

The drug is manufactured under the brand name **Ethacizin** by the Latvian pharmaceutical company **Olainfarm** and is currently approved for use in Russia and other CIS countries. It is indicated specifically for **severe and/or refractory ventricular and supraventricular arrhythmias**, particularly those accompanied by organic heart disease and refractory tachycardia in Wolff-Parkinson-White syndrome [1].



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Diagram 2: Clinical Management Algorithm for Ethacizine in SVT - This workflow outlines comprehensive patient management from initial assessment through treatment and long-term monitoring when using Ethacizine for supraventricular tachycardia.

Conclusion

Ethacizine represents an effective **Class Ic antiarrhythmic option** for managing supraventricular tachyarrhythmias, particularly in treatment-resistant cases. Its dual mechanism of **sodium channel blockade** and **mild beta-adrenergic inhibition** provides potent antiarrhythmic effects with termination rates exceeding 85% in most clinical studies. The drug's **favorable pharmacokinetic profile** supports both intravenous administration for acute termination and oral dosing for long-term prevention.

While Ethacizine demonstrates superior efficacy compared to some alternative antiarrhythmic agents, clinicians must remain vigilant about its **proarrhythmic potential** and implement appropriate safety monitoring. The drug's established efficacy in various supraventricular tachycardia mechanisms, including those associated with WPW syndrome, positions it as a valuable therapeutic option when standard treatments prove inadequate.

Further comparative studies with contemporary antiarrhythmic agents and long-term safety data would strengthen its position in the antiarrhythmic armamentarium. Currently, Ethacizine remains an important therapeutic choice in regions where it is approved, particularly for challenging cases of supraventricular tachycardia.

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